molecular formula C13H16N4S B2393230 4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 812648-27-4

4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2393230
CAS RN: 812648-27-4
M. Wt: 260.36
InChI Key: PIHAZIQNSWRCMH-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazole family, which is widely used in medicinal chemistry for the development of drugs.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of specific enzymes and proteins that are involved in these processes. For example, this compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol in lab experiments is its high potency. This compound has been found to be effective at low concentrations, making it an ideal candidate for in vitro studies. However, one of the limitations of using this compound is its solubility. This compound is poorly soluble in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on 4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol. One of the potential applications of this compound is in the development of novel anti-cancer drugs. Moreover, this compound has also shown potential as an anti-inflammatory agent, and further research is needed to explore its potential in this field. Additionally, there is a need for more studies on the mechanism of action of this compound, which can help in the development of more effective drugs.

Synthesis Methods

The synthesis of 4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol can be achieved through various methods. One of the most common methods is the reaction of 4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with pyrrolidine in the presence of a base. The reaction takes place at room temperature, and the yield of the product is high.

Scientific Research Applications

4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, this compound has also shown potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-(4-methylphenyl)-3-pyrrolidin-1-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c1-10-4-6-11(7-5-10)17-12(14-15-13(17)18)16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHAZIQNSWRCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=S)NN=C2N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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